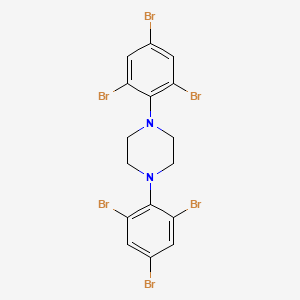![molecular formula C13H23GeP B14508514 Methyl(phenyl)[3-(trimethylgermyl)propyl]phosphane CAS No. 63563-13-3](/img/structure/B14508514.png)
Methyl(phenyl)[3-(trimethylgermyl)propyl]phosphane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl(phenyl)[3-(trimethylgermyl)propyl]phosphane is a tertiary phosphine compound characterized by the presence of a phosphorus atom bonded to a methyl group, a phenyl group, and a 3-(trimethylgermyl)propyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl(phenyl)[3-(trimethylgermyl)propyl]phosphane typically involves the reaction of chlorophosphines with Grignard reagents. For instance, the interaction of a chlorophosphine with a Grignard reagent containing the 3-(trimethylgermyl)propyl group can yield the desired phosphine compound . The reaction conditions often require an inert atmosphere, such as nitrogen or argon, to prevent oxidation and moisture interference. The reaction is usually carried out at low temperatures to control the reactivity of the intermediates.
Industrial Production Methods
Industrial production of tertiary phosphines, including this compound, often involves scalable methods such as the use of continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and purity of the final product. The use of automated systems also minimizes human error and enhances safety during the production process .
Analyse Des Réactions Chimiques
Types of Reactions
Methyl(phenyl)[3-(trimethylgermyl)propyl]phosphane undergoes various types of chemical reactions, including:
Oxidation: The phosphorus atom can be oxidized to form phosphine oxides.
Substitution: The compound can participate in nucleophilic substitution reactions, where the phosphorus atom acts as a nucleophile.
Coordination: The phosphine can coordinate with transition metals to form metal-phosphine complexes.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like hydrogen peroxide for oxidation reactions, and alkyl halides for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions include phosphine oxides, substituted phosphines, and metal-phosphine complexes. These products have various applications in catalysis and material science .
Applications De Recherche Scientifique
Methyl(phenyl)[3-(trimethylgermyl)propyl]phosphane has several scientific research applications:
Mécanisme D'action
The mechanism of action of Methyl(phenyl)[3-(trimethylgermyl)propyl]phosphane involves its ability to act as a ligand, coordinating with metal centers in catalytic processes. The phosphorus atom donates electron density to the metal, stabilizing the metal center and facilitating various catalytic reactions. The compound’s unique structure allows for specific interactions with molecular targets, enhancing its effectiveness in catalysis and other applications .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to Methyl(phenyl)[3-(trimethylgermyl)propyl]phosphane include other tertiary phosphines such as:
- Triphenylphosphine
- Tris(2-methoxyphenyl)phosphine
- Tris(2,4,6-trimethoxyphenyl)phosphine
Uniqueness
What sets this compound apart from these similar compounds is the presence of the 3-(trimethylgermyl)propyl group. This unique structural feature imparts distinct electronic and steric properties, making it particularly effective in certain catalytic applications and material synthesis .
Propriétés
Numéro CAS |
63563-13-3 |
|---|---|
Formule moléculaire |
C13H23GeP |
Poids moléculaire |
282.92 g/mol |
Nom IUPAC |
methyl-phenyl-(3-trimethylgermylpropyl)phosphane |
InChI |
InChI=1S/C13H23GeP/c1-14(2,3)11-8-12-15(4)13-9-6-5-7-10-13/h5-7,9-10H,8,11-12H2,1-4H3 |
Clé InChI |
NKTHOCKJSZWKHZ-UHFFFAOYSA-N |
SMILES canonique |
CP(CCC[Ge](C)(C)C)C1=CC=CC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



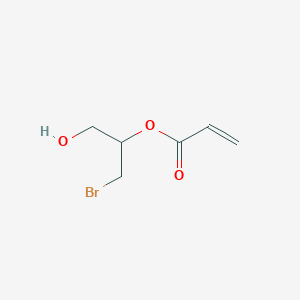
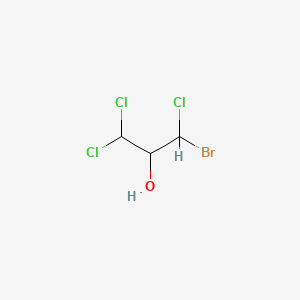

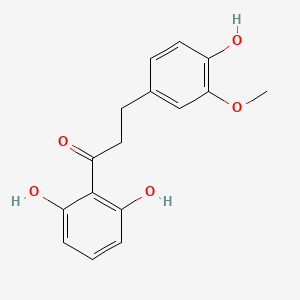
![3-Methyl-1-[2-methyl-5-(propan-2-yl)phenyl]butan-1-one](/img/structure/B14508489.png)
![2-{[(Phenylsulfanyl)methyl]amino}benzaldehyde](/img/structure/B14508497.png)
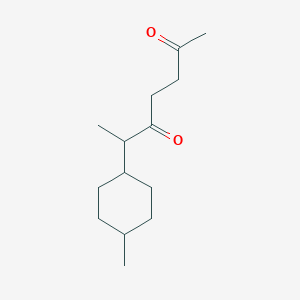
![12-Methylbicyclo[9.3.1]pentadec-11-ene-6,15-dione](/img/structure/B14508504.png)
![Silane, [[1-(ethylthio)-2-methyl-1-propenyl]oxy]trimethyl-](/img/structure/B14508507.png)
![Formaldehyde;2-[(2-methylphenoxy)methyl]oxirane](/img/structure/B14508521.png)
![5-Methoxy-2,4-diphenylpyrimido[5,4-C]quinoline](/img/structure/B14508527.png)

